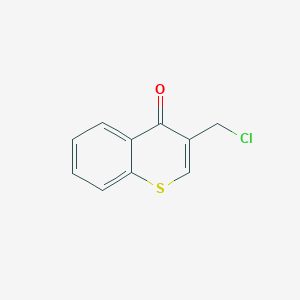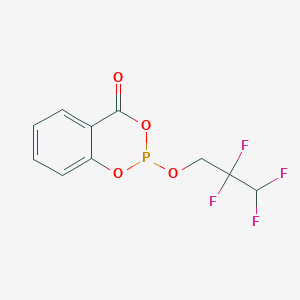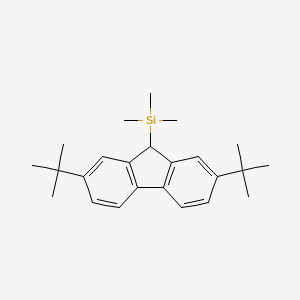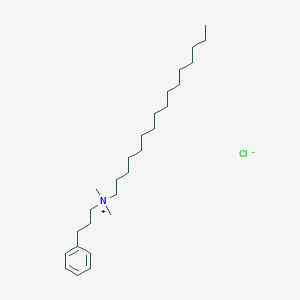
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of amines It features a nitrophenyl group attached to an ethane-1,2-diamine backbone, with additional ethyl and dimethyl substitutions on the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 4-nitroaniline.
Alkylation: The 4-nitroaniline undergoes alkylation with ethyl bromide to introduce the ethyl group.
Reductive Amination: The intermediate product is then subjected to reductive amination with formaldehyde and dimethylamine to introduce the dimethyl groups on the nitrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The ethyl and dimethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N1-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethyl and dimethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: Similar backbone but lacks the nitrophenyl group.
N-Ethyl-N-methylcyclopentylamine: Similar alkyl substitutions but different ring structure.
N-Methylisopropylamine: Similar alkyl substitutions but different overall structure.
Uniqueness
N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
137214-49-4 |
|---|---|
Molekularformel |
C12H19N3O2 |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
N'-ethyl-N,N-dimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H19N3O2/c1-4-14(10-9-13(2)3)11-5-7-12(8-6-11)15(16)17/h5-8H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
HAIJNCRVAWFGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN(C)C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)


![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)

![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)

![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)


![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)


![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
